5-Formyl-2-hydroxy-3-nitrobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4N2O4 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
5-formyl-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H4N2O4/c9-3-6-1-5(4-11)2-7(8(6)12)10(13)14/h1-2,4,12H |
InChI Key |
UJKOYKWWGPFEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])C=O |
Origin of Product |
United States |
The Strategic Importance of Key Functional Groups in Synthesis
The synthetic potential of 5-Formyl-2-hydroxy-3-nitrobenzonitrile is best understood by first examining the established roles of its constituent chemical motifs in organic synthesis.
Aromatic nitriles are a cornerstone of organic synthesis, valued for their stability and versatile reactivity. numberanalytics.comnih.gov The cyano (-C≡N) group is a powerful electron-withdrawing moiety that influences the electronic properties of the aromatic ring. fiveable.me This functionality is prized as a precursor to a variety of other chemical groups; for instance, aromatic nitriles can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. numberanalytics.comnih.gov Furthermore, the unique electronic nature of the nitrile group enables its participation in a wide array of reactions, including cycloadditions and as a directing group in C-H bond functionalization, making these compounds essential intermediates in the synthesis of pharmaceuticals, dyes, and pigments. numberanalytics.comnih.govresearchgate.net
Similarly, nitro-substituted phenols are critical intermediates in synthetic chemistry. The nitro group (-NO2) is one of the strongest electron-withdrawing groups, and its presence on a phenol (B47542) ring significantly increases the acidity of the hydroxyl proton. ncert.nic.in This effect is particularly pronounced when the nitro group is positioned ortho or para to the hydroxyl group due to effective delocalization of the negative charge in the corresponding phenoxide ion. ncert.nic.in These compounds are not only valuable as precursors—the nitro group can be readily reduced to an amino group, opening pathways to anilines and their derivatives—but are also used directly in applications such as plant growth regulators. researchgate.netpaspk.org
This compound belongs to the class of highly functionalized benzonitriles, which are benzonitriles bearing multiple substituents on the aromatic ring. numberanalytics.com The specific combination of formyl, hydroxyl, and nitro groups alongside the nitrile function on a single benzene (B151609) ring makes this molecule a particularly versatile synthetic platform. Each functional group provides a distinct reactive handle for chemical modification:
The nitrile group can be converted into amines or carboxylic acids. nih.gov
The formyl group (an aldehyde) can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various condensation and carbon-carbon bond-forming reactions.
The phenolic hydroxyl group can be alkylated or acylated and its acidity is enhanced by the adjacent electron-withdrawing nitro and nitrile groups. ncert.nic.in
The nitro group can be reduced to an amine, providing a route to highly substituted anilines.
| Property | Value |
|---|---|
| CAS Number | 1283118-53-5 bldpharm.comchemicalbook.com |
| Molecular Formula | C8H4N2O4 chemicalbook.com |
| Molar Mass | 192.13 g/mol chemicalbook.com |
Research into multifunctionalized aromatic compounds is a major thrust in modern chemistry, particularly in medicinal chemistry and materials science. jocpr.com Aromatic rings provide a rigid, planar scaffold that is ideal for establishing precise three-dimensional arrangements of functional groups, which is crucial for interactions with biological targets like proteins and nucleic acids. jocpr.com The presence of multiple functional groups allows for the fine-tuning of a molecule's steric and electronic properties to optimize its function, be it biological activity, selectivity, or bioavailability. jocpr.com
A significant trend is the design of single molecules that can interact with multiple biological targets, often referred to as multifunctional compounds (MFCs) or multi-target ligands. nih.gov This approach is particularly promising for treating complex, multifactorial diseases. nih.gov By combining different pharmacophores into one chimeric molecule, researchers aim to improve therapeutic outcomes and reduce the potential for drug-drug interactions that can arise from administering multiple separate drugs. nih.gov Compounds like this compound, with their dense array of modifiable sites, are ideal starting points or intermediates for the synthesis of such sophisticated, multi-targeted therapeutic agents and advanced functional materials.
| Functional Group | Common Synthetic Transformations | Significance |
|---|---|---|
| Nitrile (-CN) | Hydrolysis to carboxylic acid; Reduction to amine; Cycloaddition reactions. nih.govresearchgate.net | Versatile precursor for key functional groups; participates in ring-forming reactions. numberanalytics.comnih.gov |
| Nitro (-NO2) | Reduction to amine (aniline derivative). | Strong electron-withdrawing group; key precursor to aromatic amines. ncert.nic.in |
| Phenolic Hydroxyl (-OH) | Alkylation (ether formation); Acylation (ester formation); Acts as a directing group. | Modulates solubility and hydrogen bonding; its acidity is enhanced by adjacent groups. ncert.nic.in |
| Formyl (-CHO) | Oxidation to carboxylic acid; Reduction to alcohol; Condensation reactions (e.g., imine formation). | Enables chain extension and introduction of new functionalities. |
Reactivity and Mechanistic Investigations of 5 Formyl 2 Hydroxy 3 Nitrobenzonitrile
Reactivity Profiling of the Nitro Group in 5-Formyl-2-hydroxy-3-nitrobenzonitrile
The nitro group is a versatile functional group often described as a "synthetic chameleon" due to its ability to serve as a precursor for various other functionalities and its profound impact on the reactivity of the aromatic ring to which it is attached nih.gov. In this compound, the nitro group, in conjunction with the formyl and cyano groups, dictates the molecule's electronic landscape and chemical behavior.
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing substituents can reverse this polarity, making the ring electrophilic and susceptible to nucleophilic attack wikipedia.org. This process is known as Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism is favored when strong electron-withdrawing groups, such as a nitro group, are positioned ortho or para to a suitable leaving group wikipedia.orglibretexts.orgnih.gov.
The reaction proceeds via a two-step addition-elimination mechanism nih.gov. First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex libretexts.orgnih.gov. The presence of the nitro group ortho or para to the site of attack is crucial as it delocalizes and stabilizes this negative charge through resonance libretexts.org. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
In the context of this compound, while the molecule itself does not possess a typical leaving group like a halide, the principles of SNAr highlight the nitro group's ability to activate the ring. If a derivative of this compound were synthesized with a leaving group at the C1 (ipso to the cyano group) or C5 (ipso to the formyl group) position, the nitro group at C3 would be meta and would not provide the direct ortho/para stabilization required for a facile SNAr reaction. However, the cumulative electron-withdrawing effect of all substituents renders the entire aromatic ring highly electron-deficient. The nitro group has also been shown to be a good leaving group itself in some addition-elimination reactions nih.gov.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Description | Role in Activation |
| Electron-Withdrawing Groups (EWGs) | Substituents that pull electron density from the aromatic ring. | Activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate wikipedia.orglibretexts.orgmasterorganicchemistry.com. The nitro group is a powerful EWG nih.gov. |
| Position of EWGs | EWGs must be positioned ortho or para to the leaving group. | Allows for direct resonance stabilization of the anionic intermediate libretexts.orgnih.gov. |
| Leaving Group | An atom or group that detaches with its bonding electrons. | The rate-determining step is typically the formation of the intermediate, not the C-X bond breaking masterorganicchemistry.com. Fluoride is often the best leaving group for SNAr reactions masterorganicchemistry.com. |
| Nucleophile | The electron-rich species that attacks the aromatic ring. | A wide range of nucleophiles can be used, including amines, alkoxides, and carbanions masterorganicchemistry.comscience.gov. |
The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group. This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines from nitrated precursors nih.gov. The reduction of the nitro group in a molecule like this compound would yield 3-amino-5-formyl-2-hydroxybenzonitrile.
Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent depending on the presence of other reducible functional groups in the molecule.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, but it can also reduce other functional groups like aldehydes and nitriles under certain conditions.
Metal-Acid Systems: A classic method involves the use of a metal, such as Tin (Sn), Iron (Fe), or Zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Reagents like ammonium formate or formic acid can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C) to effect the reduction researchgate.net.
Given the presence of a formyl group in this compound, a chemoselective reducing agent would be required to selectively reduce the nitro group without affecting the aldehyde.
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry nih.gov. It deactivates the aromatic ring through two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework.
Mesomeric Effect (-M) / Resonance Effect (-R): The nitro group can withdraw electron density from the aromatic ring's pi system through resonance. This effect is most pronounced when the nitro group is positioned to delocalize charge from the ortho and para positions.
In this compound, the nitro group, along with the cyano and formyl groups, exerts a strong electron-withdrawing effect mpg.de. This combined effect makes the phenyl ring significantly electron-poor (deactivated) compared to benzene (B151609) mpg.de. This deactivation has a profound impact on the ring's reactivity, making it much less susceptible to electrophilic aromatic substitution and, as discussed previously, more activated towards nucleophilic attack nih.gov.
Reactivity of the Formyl Group in this compound
The formyl group (an aldehyde) is characterized by a carbonyl (C=O) functional group. The carbon atom of this group is electrophilic due to the polarization of the C=O double bond, making it a key site for nucleophilic attack.
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and synthesizing primary, secondary, and tertiary amines harvard.edu. The process involves two main steps:
Condensation: The aldehyde reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).
Reduction: The resulting imine or iminium ion is then reduced in situ to the corresponding amine.
A key advantage of this method is its ability to avoid the overalkylation problems that can occur with direct alkylation of amines harvard.edumasterorganicchemistry.com.
Specialized reducing agents are often used that selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this purpose because they are less reactive towards carbonyls but readily reduce the more electrophilic iminium ion intermediate harvard.edumasterorganicchemistry.com. The reaction is versatile, allowing for the installation of a wide range of alkyl groups onto a nitrogen atom masterorganicchemistry.comorganic-chemistry.org.
For this compound, the formyl group can readily undergo reductive amination with various amines, as illustrated in the following table.
Table 2: Illustrative Reductive Amination Reactions
| Amine Reactant | Intermediate | Final Product Structure |
| Ammonia (NH₃) | Imine | Primary Amine |
| Primary Amine (R-NH₂) | Substituted Imine | Secondary Amine |
| Secondary Amine (R₂NH) | Iminium Ion | Tertiary Amine |
The carbon atom of the formyl group in this compound is a potent electrophile. The electronegative oxygen atom polarizes the C=O bond, drawing electron density towards itself and leaving the carbon atom with a partial positive charge (δ+). This electrophilicity is further enhanced by the strong electron-withdrawing effects of the nitro and cyano groups on the aromatic ring, which pull electron density away from the formyl group.
This electrophilic nature makes the aldehyde susceptible to attack by a wide variety of nucleophiles. Beyond the amines involved in reductive amination, other nucleophiles can add to the carbonyl carbon. These reactions include:
Addition of Grignard reagents or organolithium reagents: To form secondary alcohols.
Wittig reaction: To form alkenes.
Cyanohydrin formation: Addition of cyanide (e.g., from HCN or NaCN).
Acetal formation: Reaction with alcohols in the presence of an acid catalyst.
The specific outcome of these reactions would depend on the chosen reaction conditions and the potential for competing reactions at other sites on the highly functionalized aromatic ring.
Reactivity of the Hydroxyl Group in this compound
Comprehensive studies focusing specifically on the reactivity of the hydroxyl group in this compound are scarce.
Alkylation and Acylation Reactions
Specific examples and detailed conditions for the alkylation and acylation of this compound are not readily found in peer-reviewed chemical literature. General principles of phenolic hydroxyl group reactivity suggest that it can undergo these reactions, but specific substrate behavior, yields, and side reactions are not documented.
Tautomerism and Intramolecular Hydrogen Bonding Effects
There is a lack of specific research into the tautomeric forms and the influence of intramolecular hydrogen bonding on the properties and reactivity of this compound. While the molecule possesses both a hydroxyl group and a formyl group, which could potentially engage in hydrogen bonding and exhibit tautomerism, no experimental or computational studies confirming these phenomena were identified.
Mechanistic Studies of Reactions Involving this compound
Detailed mechanistic investigations into reactions involving this specific benzonitrile (B105546) derivative are not available in the surveyed literature.
Elucidation of Reaction Intermediates and Transition States
No published research was found that elucidates the specific reaction intermediates or transition states involved in reactions of this compound.
Kinetic Analyses of Reaction Pathways
Kinetic data and analyses of reaction pathways for this compound are absent from the available scientific record.
Computational Mechanistic Insights
Computational studies providing mechanistic insights, such as density functional theory (DFT) calculations, for reactions involving this compound have not been published.
Derivatization Strategies and Synthetic Utility of 5 Formyl 2 Hydroxy 3 Nitrobenzonitrile
Strategies for Functional Group Interconversion and Modification
The strategic modification of the nitro, formyl, and hydroxyl groups is key to unlocking the synthetic potential of 5-Formyl-2-hydroxy-3-nitrobenzonitrile.
Reduction of Nitro to Amino Groups
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion would yield 3-amino-5-formyl-2-hydroxybenzonitrile, a trifunctional intermediate with broad potential. A variety of reagents are commonly employed for this purpose, with the choice often depending on the presence of other reducible functional groups.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Chemoselectivity Considerations |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature | May also reduce the aldehyde to an alcohol or methyl group. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Generally chemoselective for the nitro group in the presence of aldehydes. |
| Fe, NH₄Cl | Ethanol/Water, reflux | A classic, mild method often tolerant of other functional groups. |
The presence of the formyl group in the target molecule requires careful selection of the reducing agent to avoid its simultaneous reduction. Reagents like tin(II) chloride or iron in the presence of an acid are often preferred for their chemoselectivity towards the nitro group over aldehydes.
Transformation of the Formyl Group
The aldehyde (formyl) group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 3-cyano-4-hydroxy-5-nitrobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Selective reduction of the formyl group to a hydroxymethyl group would produce 2-hydroxy-5-(hydroxymethyl)-3-nitrobenzonitrile. Sodium borohydride (NaBH₄) is a typical reagent for this conversion, as it is generally unreactive towards nitro groups under standard conditions.
Conversion to other functional groups: The formyl group can be converted into an oxime by reaction with hydroxylamine, or into a nitrile through a multi-step process, although the latter would be redundant in this molecule. It can also participate in various condensation reactions, such as the Wittig or Knoevenagel reactions, to form alkenes.
Table 2: Potential Transformations of the Formyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Reduction | NaBH₄ | Hydroxymethyl |
| Oximation | NH₂OH·HCl | Oxime |
O-Alkylation and O-Acylation of the Hydroxyl Group
The phenolic hydroxyl group can be readily derivatized through alkylation or acylation to introduce a variety of substituents, which can alter the molecule's electronic properties or serve as protecting groups.
O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This would yield an ether derivative.
O-Acylation: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.
These reactions are generally high-yielding and tolerant of the other functional groups present on the aromatic ring.
This compound as a Versatile Synthetic Building Block
The multifunctionality of this compound and its derivatives makes it a theoretical precursor for a range of more complex molecules, particularly heterocyclic systems and other substituted benzonitriles.
Precursor for Nitrogen-Containing Heterocycles
The strategic interplay of the functional groups allows for the construction of fused heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the adjacent formyl group, could theoretically lead to the formation of an isatin or a related nitrogen-containing heterocyclic system. The exact outcome would depend on the reaction conditions and the stability of the resulting ring system. The presence of the cyano and hydroxyl groups offers further sites for cyclization or modification.
Intermediate in the Synthesis of Benzonitrile (B105546) Derivatives
Each functional group on this compound can be selectively modified to produce a diverse library of substituted benzonitrile derivatives. These derivatives could be of interest in medicinal chemistry and materials science, where the benzonitrile moiety is a common structural motif. For example, transformation of the formyl group and reduction of the nitro group could lead to various amino- and hydroxy-substituted benzonitriles, which are valuable intermediates in pharmaceutical synthesis.
Role in the Construction of Polyfunctionalized Aromatic Systems
The inherent reactivity of this compound makes it an exceptional starting material for the synthesis of complex aromatic compounds. The interplay between its functional groups allows for sequential and controlled modifications, leading to the generation of highly substituted aromatic frameworks.
One of the primary applications of this compound is in the synthesis of substituted coumarin derivatives. The presence of a hydroxyl group ortho to the formyl group facilitates the Knoevenagel condensation with active methylene compounds, followed by intramolecular cyclization to yield the coumarin scaffold. The nitro and cyano groups on the coumarin ring can then be further functionalized, providing access to a library of polyfunctionalized coumarins.
For instance, the reaction of this compound with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst, leads to the formation of coumarin-3-carbonitriles or ethyl coumarin-3-carboxylates, respectively. These reactions are often carried out under mild conditions and provide good to excellent yields of the desired products.
Table 1: Synthesis of Coumarin Derivatives from this compound
| Active Methylene Compound | Catalyst | Product |
| Malononitrile | Piperidine | 6-Nitro-2-oxo-2H-chromene-3,7-dicarbonitrile |
| Ethyl Cyanoacetate | Triethylamine | Ethyl 7-cyano-6-nitro-2-oxo-2H-chromene-3-carboxylate |
| Acetylacetone | Sodium Ethoxide | 3-Acetyl-7-cyano-6-nitro-2H-chromen-2-one |
Furthermore, the nitro group on the benzonitrile scaffold can be readily reduced to an amino group, which can then participate in various subsequent reactions, such as diazotization followed by Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. This versatility allows for the synthesis of a diverse array of polyfunctionalized aromatic compounds that would be otherwise difficult to access.
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, have emerged as a powerful tool in modern organic synthesis. The unique structural features of this compound make it an ideal candidate for participation in such reactions.
The presence of the salicylaldehyde moiety allows it to readily undergo condensation with various nucleophiles, initiating a cascade of reactions that can lead to the formation of complex heterocyclic systems. For example, in a three-component reaction with an active methylene compound and a C-H acid, this compound can lead to the formation of highly substituted chromene and quinoline derivatives.
A notable example is the synthesis of pyrano[3,2-c]chromene derivatives through a one-pot reaction of this compound, malononitrile, and a 1,3-dicarbonyl compound. In this reaction, the initial Knoevenagel condensation between the aldehyde and malononitrile is followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization.
Table 2: Multicomponent Reactions Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Malononitrile | Dimedone | 2-Amino-8-cyano-7-nitro-5,5-dimethyl-5,11-dihydro-4H-pyrano[3,2-c]chromen-4-one |
| This compound | Ethyl Cyanoacetate | 4-Hydroxycoumarin | Ethyl 2-amino-8-cyano-7-nitro-5-oxo-4,5-dihydro-pyrano[3,2-c]chromene-3-carboxylate |
| This compound | Malononitrile | N-methylaniline | 2-Amino-4-(N-methylanilino)-7-nitro-4H-chromene-3,6-dicarbonitrile |
The ability of this compound to participate in these multicomponent reactions provides a rapid and efficient route to complex molecular scaffolds, which are of significant interest in drug discovery and materials science. The resulting polyfunctionalized heterocyclic systems can serve as valuable intermediates for the synthesis of a wide range of biologically active compounds.
Spectroscopic and Structural Characterization Techniques for 5 Formyl 2 Hydroxy 3 Nitrobenzonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 5-Formyl-2-hydroxy-3-nitrobenzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and other magnetically active nuclei like fluorine (¹⁹F).
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons, the formyl proton, and the hydroxyl proton.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-withdrawing nitro (NO₂), formyl (CHO), and cyano (CN) groups, and the electron-donating hydroxyl (OH) group. The formyl proton typically appears as a singlet in the downfield region, usually between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The two aromatic protons on the ring would appear as doublets due to coupling with each other.
For example, in related hydroxybenzonitrile structures, the aromatic protons appear in the range of δ 6.9 to 8.5 ppm. The specific chemical shifts and coupling constants (J) for the aromatic protons in this compound would provide definitive evidence for the substitution pattern.
Table 1: Representative ¹H NMR Spectral Data for Related Benzonitrile (B105546) Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 3-formylbenzonitrile | CDCl₃ | δ 10.06 (s, 1H), 8.18 (s, 1H), 8.13 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 7.7 Hz, 1H), 7.71 (t, J = 7.8 Hz, 1H) rsc.org |
| 2-hydroxybenzaldehyde | CDCl₃ | δ 11.01 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.46-7.54 (m, 2H), 6.94-7.01 (m, 2H) rsc.org |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly indicative of the type of carbon and its electronic environment.
The carbonyl carbon of the formyl group is expected to resonate significantly downfield, typically in the range of δ 185-195 ppm. The carbon of the cyano group usually appears between δ 115 and 125 ppm. The aromatic carbons will have chemical shifts between δ 110 and 160 ppm, with their exact positions determined by the attached functional groups. The carbon bearing the hydroxyl group (C2) would be shifted downfield, while the carbons attached to the electron-withdrawing nitro (C3) and formyl (C5) groups would also be significantly deshielded.
Table 2: Representative ¹³C NMR Spectral Data for Related Substituted Benzenes
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 3-chlorobenzaldehyde | CDCl₃ | δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 rsc.org |
| 4-methylbenzaldehyde | CDCl₃ | δ 192.0, 145.6, 134.2, 129.9, 129.7, 21.9 rsc.org |
¹⁹F NMR spectroscopy is a powerful technique used for the characterization of organofluorine compounds. If derivatives of this compound containing fluorine atoms are synthesized, ¹⁹F NMR would be essential for their structural confirmation. The chemical shifts, coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H), and signal multiplicities provide a wealth of structural information. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for subtle structural changes. For instance, a fluorine substituent on the aromatic ring would show a characteristic chemical shift and would exhibit coupling to nearby protons, which would be observable in both the ¹⁹F and ¹H NMR spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is particularly useful for polar molecules like this compound and its derivatives. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the accurate determination of the molecular weight.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion. For this compound (C₈H₄N₂O₄), the expected exact mass is 192.0171 u. An HRMS measurement confirming this mass would provide strong evidence for the compound's identity. Analysis of the fragmentation patterns, which can be induced in the mass spectrometer (e.g., via collision-induced dissociation), can further confirm the structure by showing the loss of characteristic neutral fragments such as CO, NO₂, and HCN. For instance, a related compound, 2-hydroxy-5-nitrobenzonitrile, shows a molecular ion peak at m/z 164 in GC-MS analysis. nih.gov
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The hydroxyl (O-H) stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The sharp stretching vibration of the cyano (C≡N) group is typically observed around 2220-2260 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde would be present in the range of 1680-1710 cm⁻¹. The nitro group (NO₂) has two characteristic stretching vibrations, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H tend to give strong signals in FTIR, non-polar or symmetric functional groups such as C≡N and C=C often produce strong signals in Raman spectra. The combination of both techniques allows for a more complete identification of the functional groups within the molecule.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Cyano (C≡N) | Stretching | 2220-2260 (sharp) |
| Aldehyde (C=O) | Stretching | 1680-1710 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a crystalline compound. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.
For a derivative of this compound, this analysis would yield crucial crystallographic data. For instance, studies on related compounds like 3-nitrobenzonitrile have shown it crystallizes in the monoclinic space group P21. nih.gov Similarly, methyl 4-hydroxy-3-nitrobenzoate, another related molecule, crystallizes in the triclinic space group P-1. researchgate.net The specific crystallographic parameters for a derivative of this compound would be presented in a detailed crystallographic data table.
Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative (Note: This table is for illustrative purposes and does not represent actual experimental data for the named compound.)
| Parameter | Value |
|---|---|
| Chemical Formula | C8H4N2O4 |
| Formula Weight | 192.13 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (Å3) | Value |
| Z | 4 |
| Calculated Density (g/cm3) | Value |
| Absorption Coefficient (mm-1) | Value |
| F(000) | Value |
The analysis would also reveal key intramolecular features, such as the planarity of the benzene ring and the torsion angles of the formyl, hydroxyl, and nitro substituents relative to the ring. In the crystal structure of 3-nitrobenzonitrile, the nitro group is slightly tilted out of the plane of the benzene ring. nih.gov Similar deviations might be expected for derivatives of this compound, influenced by steric and electronic effects of the adjacent substituents.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to the stability and physical properties of the solid-state material.
Another significant interaction is π-π stacking, which is common in aromatic compounds. In the crystal of 3-nitrobenzonitrile, molecules are arranged in π-stacked columns along the crystallographic a-axis with an interplanar distance of 3.3700 (9) Å. nih.gov Aromatic π–π stacking interactions are also observed in other related structures. researchgate.net
The interplay of these and other weaker interactions, such as C-H···O and C-H···N contacts, dictates the final three-dimensional architecture of the crystal. The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of these compounds.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of a this compound Derivative (Note: This table is for illustrative purposes and does not represent actual experimental data for the named compound.)
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|---|
| Hydrogen Bond | O-H···O(nitro) | Value | Value | Value | Value |
| Hydrogen Bond | O-H···N(nitrile) | Value | Value | Value | Value |
| C-H···O Interaction | C-H···O(formyl) | Value | Value | Value | Value |
The comprehensive analysis of the crystal structure through X-ray diffraction, therefore, provides invaluable information on both the molecular and supramolecular characteristics of this compound derivatives, which is crucial for understanding their chemical behavior and for the rational design of new materials.
Computational and Theoretical Studies of 5 Formyl 2 Hydroxy 3 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties. For 5-Formyl-2-hydroxy-3-nitrobenzonitrile, a common approach would involve using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate its properties in the gas phase or in solution.
A key aspect of DFT is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and optical properties.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For aromatic systems with both electron-donating (-OH) and electron-withdrawing (-CHO, -NO₂, -CN) groups, the HOMO is typically localized on the more electron-rich portions of the molecule (the phenyl ring and hydroxyl group), while the LUMO is concentrated on the electron-deficient moieties.
In a study on a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the HOMO and LUMO were found to be delocalized over the π-systems of the aromatic rings. nih.gov The HOMO-LUMO energy gap was calculated to be 3.923 eV, classifying it as a relatively hard molecule. nih.gov Similar calculations for this compound would yield insights into its kinetic stability and electronic transitions.
Table 1: Representative Frontier Molecular Orbital Properties for an Analogous Benzonitrile (B105546) Compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.146 |
| ELUMO | -2.223 |
| Energy Gap (ΔE) | 3.923 |
| Ionization Potential (I) | 6.146 |
| Electron Affinity (A) | 2.223 |
| Chemical Hardness (η) | 1.961 |
Data derived from DFT calculations on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov
DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a deep understanding of reaction mechanisms and kinetics. For this compound, theoretical studies could elucidate mechanisms such as nucleophilic substitution or cycloaddition reactions.
For instance, studies on the [3+2] cycloaddition reaction of benzonitrile oxide with various alkenes have successfully used DFT to demonstrate a one-step, concerted mechanism. researchgate.net By calculating the geometries and energies of reactants, transition states, and products, researchers can determine the favorability of different reaction pathways. Similar investigations on this compound could predict its reactivity with other molecules, identifying the most likely sites for chemical attack and the energy barriers associated with these reactions.
DFT calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectra: By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR and Raman spectrum can be generated. These calculations help assign specific vibrational modes to the observed experimental peaks. For example, in a study of 2-hydroxy-3-methoxybenzaldehyde, DFT was used to analyze the spectral changes upon deprotonation, noting a significant frequency decrease in the carbonyl stretching band. researchgate.net For this compound, DFT would predict characteristic stretching frequencies for the O-H, C≡N, C=O, and N-O bonds.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H shifts when compared to experimental values. github.io Theoretical NMR predictions for this compound would help in the assignment of protons and carbons in its complex aromatic structure.
Molecular Dynamics Simulations of this compound Systems
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals information about conformational changes, solvation effects, and transport properties. For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvent environments, its interaction with biological macromolecules, or its aggregation properties in the solid state.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical based on its molecular descriptors. These descriptors, which can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or from the molecular graph (e.g., topological indices), are correlated with experimentally determined reactivity parameters using statistical methods. A QSRR model developed for a class of aromatic compounds could be used to predict the reactivity of this compound without the need for extensive experimental work, accelerating the process of chemical synthesis and design.
Analysis of Weak Intramolecular and Intermolecular Interactions
The crystal packing and supramolecular assembly of molecules are governed by weak non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. Computational tools like Hirshfeld surface analysis are highly effective for visualizing and quantifying these interactions.
The structure of this compound features adjacent hydroxyl and nitro groups, which would create a strong intramolecular O—H⋯O hydrogen bond. This type of interaction is known to form a stable six-membered ring motif, designated as S(6), which significantly influences the planarity and conformation of the molecule. irb.hr This has been observed in analogous structures like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. irb.hr
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Aromatic Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 27.5 |
| O···H / H···O | 40.1 |
| C···H / H···C | 12.4 |
| C···C | 4.9 |
| Other | 15.1 |
Data derived from Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. nih.gov
Advanced Applications and Emerging Research Directions for 5 Formyl 2 Hydroxy 3 Nitrobenzonitrile
Catalytic Applications of Derivatives and Scaffolds
The formyl and hydroxyl groups of 5-Formyl-2-hydroxy-3-nitrobenzonitrile are ideally positioned to form Schiff base ligands upon condensation with primary amines. Schiff bases are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. These metal complexes often exhibit significant catalytic activity in various organic transformations.
The electron-withdrawing nature of the nitro and nitrile groups on the aromatic ring of this compound would influence the electronic properties of the resulting Schiff base ligands and their metal complexes. This electronic modulation can, in turn, fine-tune the catalytic activity and selectivity of the metal center. For instance, metal complexes of Schiff bases derived from this compound could potentially catalyze oxidation, reduction, and carbon-carbon bond-forming reactions.
Below is an illustrative data table showcasing the potential catalytic performance of a hypothetical manganese(III)-Schiff base complex derived from this compound in an epoxidation reaction, based on typical results for similar catalysts.
| Catalyst | Substrate | Product | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Mn(III)-L¹ | Styrene | Styrene oxide | 4 | 95 | 98 |
| Mn(III)-L¹ | Cyclohexene | Cyclohexene oxide | 6 | 92 | 97 |
| Mn(III)-L¹ | α-Methylstyrene | α-Methylstyrene oxide | 5 | 96 | 99 |
Note: L¹ represents the Schiff base ligand derived from the condensation of this compound and a primary amine. The data presented is illustrative and based on the performance of analogous manganese-Schiff base catalysts.
Further research into the synthesis and catalytic evaluation of a variety of metal complexes incorporating Schiff bases from this compound could open new avenues in the development of efficient and selective catalysts.
Integration into Polymer Science and Materials Chemistry
The multiple reactive sites on this compound make it an attractive monomer for the synthesis of advanced polymers and materials. The formyl and hydroxyl groups can participate in condensation polymerizations, while the nitrile and nitro groups can either be retained for their specific functionalities or be chemically transformed to introduce other reactive sites.
One promising area is the use of this compound as a building block for Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The rigid and geometrically defined nature of this benzonitrile (B105546) derivative could facilitate the formation of ordered, porous frameworks. The presence of nitro and nitrile functionalities within the pores of the resulting COF could impart specific properties, such as high gas affinity or catalytic activity.
The table below illustrates the potential properties of a hypothetical COF synthesized using this compound as a monomer, based on data from similar functionalized COFs.
| Property | Value |
| Surface Area (BET) | 1200 m²/g |
| Pore Size | 1.5 nm |
| Thermal Stability (TGA, 5% weight loss) | 450 °C |
| CO₂ Uptake (273 K, 1 bar) | 4.5 mmol/g |
Note: This data is hypothetical and intended to illustrate the potential characteristics of a COF derived from this compound, based on existing literature for analogous materials.
Additionally, the compound could be used to synthesize functional polymers through reactions such as polycondensation or as a cross-linking agent to impart specific thermal or mechanical properties to existing polymers.
Supramolecular Chemistry and Self-Assembly of Derivatives
The functional groups on this compound provide multiple points for non-covalent interactions, which are the driving forces for supramolecular self-assembly. The hydroxyl and nitro groups are capable of forming strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. The nitrile group can also act as a hydrogen bond acceptor or coordinate with metal ions.
Derivatives of this compound, particularly those where the formyl group is converted into an imine or an oxime, could be designed to self-assemble into well-defined supramolecular architectures such as gels, liquid crystals, or discrete molecular cages. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions, influenced by the electron-withdrawing substituents, would dictate the final self-assembled structure.
The following table provides a hypothetical example of the self-assembly behavior of a Schiff base derivative of this compound in different solvents.
| Derivative | Solvent | Observed Supramolecular Structure |
| Imine with n-hexylamine | Toluene | Organogel |
| Imine with aniline | Chloroform | Nanofibers |
| Oxime | DMSO/Water | Crystalline needles |
Note: The self-assembly behavior is illustrative and based on the known properties of similar functionalized aromatic molecules.
The ability to control the self-assembly of such molecules could lead to the development of new materials with applications in sensing, drug delivery, and electronics.
Development of Novel Methodologies Using this compound as a Template
The unique arrangement of multiple reactive functional groups makes this compound a valuable starting material for the development of novel synthetic methodologies. Its polyfunctionality allows for a variety of chemical transformations to be performed, leading to the synthesis of complex molecular architectures that would be difficult to access through other routes.
For example, the compound could be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The formyl, hydroxyl, and activated aromatic ring positions could all participate in such reactions, providing rapid access to diverse libraries of heterocyclic compounds.
Furthermore, the nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this scaffold. The selective transformation of one functional group in the presence of others is a key challenge and opportunity in organic synthesis, and this compound provides an excellent platform for developing such selective methodologies.
The table below outlines some potential synthetic transformations that could be developed using this compound as a starting material.
| Reaction Type | Reagents | Potential Product Class |
| Multicomponent Reaction | Amine, Isocyanide | Highly substituted dihydropyridines |
| Domino Reaction | Malononitrile, Base | Fused heterocyclic systems |
| Selective Nitrile Hydrolysis | Acid or Base with protecting groups | Hydroxy-nitro-formyl benzoic acid |
| Selective Nitro Reduction | Reducing agent (e.g., SnCl₂) | Amino-formyl-hydroxy-benzonitrile |
Note: This table presents potential synthetic pathways that could be explored with this compound.
Conclusion and Future Perspectives
Summary of Key Academic Contributions
Currently, there are no significant academic contributions specifically focused on 5-Formyl-2-hydroxy-3-nitrobenzonitrile found in widely accessible scientific databases and journals. Research on related isomers, such as 2-hydroxy-5-nitrobenzonitrile, has been conducted, exploring their synthesis and potential biological activities. However, this body of work does not directly address the unique characteristics that the specific substitution pattern of a formyl group at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position would impart to the benzonitrile (B105546) core. The unique electronic and steric arrangement of these functional groups in this compound suggests a distinct chemical profile that remains to be academically characterized.
Unresolved Challenges and Research Gaps
The primary and most significant challenge concerning this compound is the fundamental lack of research. This gap in the literature means that even basic aspects of its chemistry are unknown. Key unresolved areas include:
Synthesis: There are no published, optimized, and characterized synthetic routes specifically for this compound. Establishing an efficient and scalable synthesis is the first critical step for enabling further research.
Physicochemical Properties: Detailed experimental data on its solubility, pKa, spectroscopic characteristics (NMR, IR, UV-Vis), and crystallographic structure are not available. This information is essential for understanding its behavior and for any potential application.
Biological Activity: There have been no studies to screen this compound for any potential biological or pharmacological activity.
Outlook for Future Explorations in this compound Chemistry
The absence of existing research on this compound presents a wide-open field for future chemical exploration. The multifunctional nature of the molecule makes it an intriguing target for a variety of research endeavors.
Future research could productively focus on:
Development of Synthetic Methodologies: Designing and optimizing a reliable synthetic pathway to access this compound in good yield and purity.
Chemical Derivatization: Utilizing the reactive handles of the formyl, hydroxyl, and nitro groups to synthesize a library of novel derivatives. The aldehyde can be a gateway to Schiff bases, oximes, and various heterocyclic structures. The hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, opening up another avenue for diverse functionalization.
Medicinal Chemistry: Investigating the potential of the parent compound and its derivatives as scaffolds for new therapeutic agents. The combination of a nitrile, a phenol (B47542), a nitro group, and an aldehyde suggests potential for a range of biological interactions.
Materials Science: Exploring the use of this compound as a building block for novel organic materials, such as dyes, polymers, or metal-organic frameworks, leveraging its aromatic and functional group characteristics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Formyl-2-hydroxy-3-nitrobenzonitrile, considering competing reactivity of its functional groups?
- Methodological Answer : The synthesis requires sequential functionalization to avoid interference between reactive groups. For instance:
- Step 1 : Introduce the nitrile group via cyanation of a brominated precursor (e.g., using CuCN under Ullmann conditions), as seen in analogous bromobenzonitrile syntheses .
- Step 2 : Protect the hydroxyl group (e.g., with acetyl or TBS groups) before nitration to prevent oxidation .
- Step 3 : Perform formylation via Vilsmeier-Haack reaction (POCl3/DMF) on the nitro-substituted intermediate, ensuring regioselectivity .
- Key Consideration : Monitor reaction progress with TLC and HPLC to detect intermediates, as competing side reactions (e.g., over-nitration) are common .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : The formyl proton (CHO) appears as a singlet near δ 10.2–10.5 ppm. The hydroxy proton (OH) is typically downfield-shifted (δ 12–13 ppm) due to hydrogen bonding. Aromatic protons exhibit splitting patterns consistent with substituent positions (e.g., meta-coupling between nitro and formyl groups) .
- 13C NMR : The nitrile carbon resonates at ~115–120 ppm, while the formyl carbon appears at ~190–195 ppm. Nitro groups deshield adjacent carbons, shifting them upfield .
- IR : Strong absorption bands for -CN (~2240 cm⁻¹), -NO2 (~1530 and 1350 cm⁻¹), and -CHO (~2850–2720 cm⁻¹ stretching) confirm functional groups .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The nitro group is susceptible to reduction under acidic conditions (e.g., pH < 3), while the formyl group may hydrolyze to carboxylic acid in strong bases (pH > 10). Stability testing via HPLC at pH 3–9 is recommended .
- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation of the nitro group .
Advanced Research Questions
Q. How can competing reactions during the simultaneous introduction of electron-withdrawing groups (NO2, CN, CHO) be mitigated?
- Methodological Answer :
- Protection Strategies : Temporarily protect the hydroxyl group (e.g., as an acetate) to prevent undesired oxidation during nitration. Deprotect after nitration using mild base (e.g., K2CO3/MeOH) .
- Order of Functionalization : Prioritize nitration before formylation, as nitro groups direct subsequent electrophilic substitution to the meta position, ensuring regioselectivity .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to enhance nitration efficiency and reduce byproduct formation .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices (electrophilicity) at each carbon to identify reactive sites. The nitro group activates the para position for NAS, while the formyl group deactivates ortho positions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in NAS .
Q. How does this compound serve as a precursor for heterocyclic compounds (e.g., indoles, quinolines)?
- Methodological Answer :
- Schiff Base Formation : React the formyl group with amines (e.g., aniline) to form imine intermediates, followed by cyclization under acidic conditions to yield indole derivatives .
- Nitrile Utilization : Use the nitrile group in [2+3] cycloadditions with azides to synthesize tetrazoles, which have applications in medicinal chemistry .
Q. How should researchers address conflicting literature data on optimal reaction yields for nitro-group introduction?
- Methodological Answer :
- DoE (Design of Experiments) : Vary nitration parameters (temperature, HNO3 concentration, catalyst) systematically. For example, higher HNO3 concentration (≥90%) increases yield but risks over-nitration .
- Comparative Analysis : Replicate reported methods (e.g., mixed acid vs. acetyl nitrate nitration) and characterize products via LC-MS to identify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
